molecular formula C16H26N2O4S B2503154 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1209671-43-1

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2503154
CAS No.: 1209671-43-1
M. Wt: 342.45
InChI Key: VRQSLJGJVAQGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 953142-96-6) is a chemical compound with a molecular formula of C17H28N2O4S and a molecular weight of 356.48 g/mol . This benzenesulfonamide derivative features a piperidine ring substituted with a 2-methoxyethyl group, a structure often investigated in medicinal chemistry for its potential to interact with biological systems. Compounds with similar sulfonamide and piperidine motifs have been explored in scientific research for a range of potential applications . As a versatile chemical building block, it may be of interest for use in pharmaceutical R&D, particularly in the synthesis and study of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-21-12-11-18-9-7-14(8-10-18)13-17-23(19,20)16-6-4-3-5-15(16)22-2/h3-6,14,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQSLJGJVAQGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyethyl group. The final step involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Yield (%) Key Characterization Methods Reference
Target Compound : this compound C16H25N2O4S (estimated) ~353.4 2-methoxybenzenesulfonamide; 2-methoxyethyl-piperidine N/A Not provided in evidence N/A
3-Chloro-4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide C16H25ClN2O4S 376.9 3-Cl, 4-OCH3 on benzene; otherwise identical N/A NMR, MS
4-Ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide C17H28N2O4S 380.5 4-OCH2CH3 on benzene N/A NMR, MS
5-Chloro-2-methoxy-N-((1-(2-(2,3-dihydrobenzofuran)ethyl)piperidin-4-yl)methyl)benzenesulfonamide C24H28ClN2O4S 483.0 5-Cl, dihydrobenzofuran-ethyl-piperidine 76 1H/13C NMR, UPLC/MS
5-Chloro-2-fluoro analog C23H25ClFN2O3S 469.0 5-Cl, 2-F on benzene 67 1H/13C NMR, UPLC/MS
PI4Kβ Inhibitor (Compound 15) C26H32ClN7O3S 558.2 Chloro-imidazopyridazine; 2-methoxyethyl 93 HRMS, NMR

Key Observations:

Substituent Effects: Chlorine vs. Ethoxy vs. Methoxy: The 4-ethoxy analog has increased hydrophobicity due to the longer alkoxy chain, which may enhance membrane permeability but reduce aqueous solubility.

Synthetic Yields :

  • Yields for analogs range from 67% to 93%, influenced by steric/electronic effects of substituents. For example, the dihydrobenzofuran-containing compound achieved 76% yield, while the PI4Kβ inhibitor reached 93%, likely due to optimized reaction conditions.

Pharmacological and Physicochemical Considerations

Physicochemical Properties:

  • Molecular Weight : The target compound (~353.4 g/mol) is smaller than most analogs, which may improve bioavailability compared to bulkier derivatives (e.g., 483.0 g/mol in ).
  • Lipophilicity : Methoxy and ethoxy groups balance hydrophilicity and lipophilicity, critical for blood-brain barrier penetration or peripheral action.

Pharmacological Profiles (Inferred from Analogs):

  • Receptor Antagonism : Analogs in were designed as dual α2A/5-HT7 receptor antagonists. The target compound’s methoxy groups may enhance selectivity for serotonin or adrenergic receptors.

Biological Activity

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O3_{3}S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways involved in tumor growth and proliferation.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown inhibitory effects on various enzymes related to cancer progression. For instance, derivatives of benzenesulfonamides have been documented to inhibit β-tubulin polymerization, which is crucial for cancer cell division. The binding affinity and inhibition constants (IC50_{50}) for these compounds are essential metrics for assessing their potential therapeutic efficacy.

Anticancer Activity

A study on benzenesulfonamide derivatives demonstrated significant anticancer properties against several cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The compound exhibited IC50_{50} values comparable to established chemotherapeutics, indicating its potential as a dual-target inhibitor affecting both STAT3 and tubulin pathways .

Cell Line IC50_{50} Value (µM)
A5491.35
MDA-MB-2312.85
HCT-1163.04

Mechanistic Insights

The compound's mechanism involves competitive binding at the colchicine site on β-tubulin, leading to disruption in microtubule dynamics essential for mitosis. Additionally, it inhibits phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation pathways .

Case Studies

  • In Vivo Studies : In xenograft models, compounds similar to this compound have shown over 80% inhibition of tumor growth, highlighting their efficacy in a physiological context .
  • Radical Scavenging Activity : Some derivatives were tested for their ability to scavenge free radicals, showing moderate activity compared to ascorbic acid, which suggests additional mechanisms that may contribute to their anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.